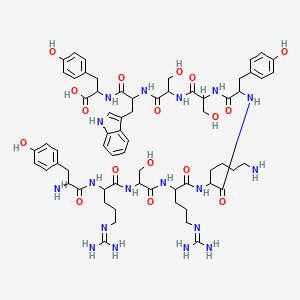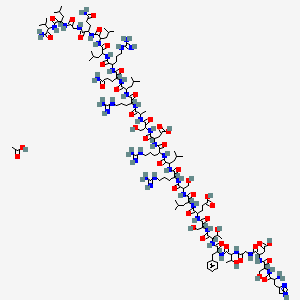
jingzhaotoxin-III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jingzhaotoxin-III (JZTX-III) is a cardiotoxin isolated from the venom of the Chinese spider Chilobrachys jingzhao . It selectively inhibits the activation of the voltage-dependent sodium channel Nav1.5 in heart or cancer cells .
Synthesis Analysis
JZTX-III was efficiently expressed by the secretory pathway in yeast . The toxin contains 36 residues stabilized by three intracellular disulfide bridges (I-IV, II-V, and III-VI), assigned by a chemical strategy of partial reduction and sequence analysis .Molecular Structure Analysis
JZTX-III is a 36-residue peptide that includes 6 cysteine residues forming three pairs of disulfide linkages in a pattern of I–IV, II–V, and III–VI . Two acidic residues (Asp1, Glu3) and an exposed hydrophobic patch, formed by 4 Trp residues (residues 8, 9, 28, and 30), play important roles in the binding of JZTX-III to Nav1.5 .Chemical Reactions Analysis
JZTX-III selectively inhibits the activation of cardiac sodium channels, but has no effect on sodium channels in dorsal root ganglion neurons . It causes a 10-mV depolarizing shift in the channel activation threshold .Physical and Chemical Properties Analysis
JZTX-III has a molecular weight of 3919.5 and a formula of C174H241N47O46S6 . It is soluble to 1 mg/ml in water .Scientific Research Applications
Inhibition of Ion Channels : JZTX-III, derived from the venom of the Chinese spider Chilobrachys jingzhao, inhibits Nav channels of rat cardiac myocytes and binds to Kv2.1 channel. This toxin modifies voltage-dependent gating in these channels, indicating its potential as a tool for studying cardiac ion channels (Liao et al., 2007).
Cardiotoxicity and Sodium Channel Inhibition : Another study isolated JZTX-III as a cardiotoxin. It significantly inhibited tetrodotoxin-resistant voltage-gated sodium channels in rat cardiac myocytes, suggesting a role in exploring cardiac sodium channel subtypes (Xiao et al., 2004).
Efficient Expression System for JZTX-III : To meet research and clinical demands, an efficient expression system for JZTX-III was developed using Escherichia coli, providing a larger quantity of this toxin for further investigations (Yao et al., 2017).
Structural Insights : The solution structure of JZTX-III was determined using NMR methods, revealing a common structural factor, a hydrophobic patch surrounded by charged residues, responsible for toxin-channel interaction (Liao et al., 2006).
Molecular Interaction with Voltage-Gated Sodium Channels : A study focused on the molecular basis of JZTX-III interaction with sodium channels, revealing specific amino acid residues important for this interaction and providing insights into the selectivity of JZTX-III for cardiac sodium channels (Rong et al., 2011).
Application in Cancer Research : Recombinant E. coli Trx-JZTX-III was found to repress the proliferation of mouse hepatocellular carcinoma cells, suggesting potential applications in cancer research (Sun et al., 2013).
Mechanism of Action
Target of Action
Jingzhaotoxin-III (JZTX-III) is a potent and selective blocker of Nav1.5 channels . Nav1.5 channels are voltage-gated sodium channels (VGSCs) predominantly expressed in cardiac myocytes . It achieves this by anchoring the DII-S4 voltage sensor and attaching to the DII S3-S4 loop, classifying it within the receptor site 4 toxin family .
Mode of Action
JZTX-III interacts with its targets by binding to the Nav1.5 S3-S4 linker of domain II . This binding inhibits sodium channel activation, causing a depolarizing shift in the channel activation threshold . At elevated concentrations, JZTX-III exhibits a dual functionality.
Biochemical Pathways
JZTX-III affects the biochemical pathways associated with the generation and propagation of action potentials in excitable cells . By inhibiting Nav1.5 channels, JZTX-III disrupts the normal flow of sodium ions, which can alter the electrical activity of the cell. This can have downstream effects on various cellular processes, including muscle contraction and signal transmission.
Result of Action
The primary result of JZTX-III’s action is the inhibition of Nav1.5 channels, leading to altered electrical activity in cardiac myocytes . This can affect the heart’s rhythm and contractility.
Future Directions
Biochemical Analysis
Biochemical Properties
JZTX-III selectively inhibits the activation of the voltage-dependent sodium channel Nav1.5 in heart or cancer cells with an IC50 value close to 348 nM . It shows no effect on other sodium channel isoforms . Therefore, JZTX-III can be considered as an important research tool to discriminate between sodium channel subtypes .
Cellular Effects
In cellular studies, JZTX-III showed no effects on voltage-gated sodium channels (VGSCs) or calcium channels in dorsal root ganglion neurons . It significantly inhibited tetrodotoxin-resistant VGSCs with an IC50 value of 0.38 M in rat cardiac myocytes . This indicates that JZTX-III can influence cell function by modulating the activity of specific ion channels.
Molecular Mechanism
JZTX-III achieves its effects by anchoring the DII-S4 voltage sensor and attaching to the DII S3-S4 loop, classifying it within the receptor site 4 toxin family . At elevated concentrations (1 or 5 μM), JZTX-III exhibits a dual functionality. It not only impedes channel activation but also decelerates the swift inactivation process of Nav1.5 . A significant discovery from the study is the pivotal role of the positively charged residue at position 800 (R800) in mediating the interaction between Nav1.5 and JZTX-III .
Properties
IUPAC Name |
1-[2-[[4-carboxy-2-[[3-methyl-2-[2-[[13,48,66,92-tetrakis(4-aminobutyl)-74-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-83-benzyl-7-(3-carbamimidamidopropyl)-45-(1-hydroxyethyl)-51-(hydroxymethyl)-60-[(4-hydroxyphenyl)methyl]-36,42,86,89-tetrakis(1H-indol-3-ylmethyl)-57-methyl-a,2,5,8,11,14,20,26,35,38,41,44,47,50,53,56,59,62,65,68,75,78,81,84,87,90,93-heptacosaoxo-30,31,71,72,96,97-hexathia-3,6,9,12,15,21,27,34,37,40,43,46,49,52,55,58,61,64,67,76,79,82,85,88,91,94,99-heptacosazapentacyclo[52.40.4.228,69.015,19.021,25]hectane-33-carbonyl]amino]propanoylamino]butanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H241N47O46S6/c1-89(2)143(168(261)206-115(53-55-141(234)235)153(246)196-92(5)170(263)221-63-29-47-132(221)173(266)267)217-146(239)91(4)195-163(256)126-85-270-273-88-129-166(259)215-128-87-272-269-83-124(213-155(248)114(52-54-140(232)233)198-135(227)77-188-147(240)105(179)70-142(236)237)151(244)189-75-133(225)187-76-134(226)201-118(64-94-30-8-7-9-31-94)158(251)207-122(69-99-74-186-109-39-17-13-35-104(99)109)161(254)208-121(68-98-73-185-108-38-16-12-34-103(98)108)160(253)204-112(41-19-23-57-176)154(247)212-125(152(245)193-78-136(228)197-110(44-26-60-182-174(180)181)148(241)190-79-137(229)199-116(43-21-25-59-178)171(264)220-62-28-46-131(220)172(265)219-61-27-45-130(219)167(260)216-129)84-268-271-86-127(211-145(238)90(3)194-157(250)117(65-95-48-50-100(224)51-49-95)200-138(230)80-191-149(242)111(203-164(128)257)40-18-22-56-175)165(258)210-123(82-222)162(255)205-113(42-20-24-58-177)156(249)218-144(93(6)223)169(262)209-119(66-96-71-183-106-36-14-10-32-101(96)106)150(243)192-81-139(231)202-120(159(252)214-126)67-97-72-184-107-37-15-11-33-102(97)107/h7-17,30-39,48-51,71-74,89-93,105,110-132,143-144,183-186,222-224H,18-29,40-47,52-70,75-88,175-179H2,1-6H3,(H,187,225)(H,188,240)(H,189,244)(H,190,241)(H,191,242)(H,192,243)(H,193,245)(H,194,250)(H,195,256)(H,196,246)(H,197,228)(H,198,227)(H,199,229)(H,200,230)(H,201,226)(H,202,231)(H,203,257)(H,204,253)(H,205,255)(H,206,261)(H,207,251)(H,208,254)(H,209,262)(H,210,258)(H,211,238)(H,212,247)(H,213,248)(H,214,252)(H,215,259)(H,216,260)(H,217,239)(H,218,249)(H,232,233)(H,234,235)(H,236,237)(H,266,267)(H4,180,181,182) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELXNUZHJLTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCCN)C(C)O)CC6=CNC7=CC=CC=C76)CC8=CNC9=CC=CC=C98)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)C(=O)NC(CSSCC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC2=CNC3=CC=CC=C32)CC2=CNC3=CC=CC=C32)CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC1=CC=C(C=C1)O)CCCCN)CCCCN)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H241N47O46S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3919 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: JZTX-III primarily targets voltage-gated sodium (Nav) and potassium (Kv) channels. It exhibits high selectivity for the cardiac sodium channel subtype Nav1.5 and the potassium channel subtype Kv2.1 over other subtypes. JZTX-III binds to the voltage-sensing domains of these channels, specifically the DIIS3-S4 linker in Nav1.5 and a similar region within the voltage-sensor paddle of Kv2.1 . This binding inhibits channel activation by trapping the voltage sensor in a closed state, thereby reducing ion flow through the channels. In cardiac myocytes, this inhibition of Nav1.5 leads to a decrease in sodium current, affecting the action potential upstroke and potentially impacting cardiac rhythm .
A: Research indicates that both acidic residues and a hydrophobic patch on JZTX-III are crucial for its interaction with ion channels , . Specifically, Asp1 and Glu3, along with a cluster of four tryptophan residues (Trp8, Trp9, Trp28, and Trp30), play a significant role in binding to Nav1.5. Alanine scanning mutagenesis studies have pinpointed additional residues involved in JZTX-III's interaction with both Nav1.5 and Kv2.1, highlighting the importance of specific residues for its activity and selectivity. For instance, the presence of Arg800 in Nav1.5, absent in other Nav subtypes, contributes to JZTX-III's selectivity for the cardiac channel . These findings suggest that even minor structural modifications can significantly influence JZTX-III's pharmacological profile.
A: Although specific details are limited within the provided abstracts, computational studies, including molecular dynamics simulations, have been conducted on JZTX-III to investigate its interaction with lipid membranes , . Further computational approaches, including docking simulations and molecular dynamics studies, have likely been used to understand its binding mode with Nav1.5 and Kv2.1, as suggested by the identification of key interacting residues , . QSAR models, correlating JZTX-III's structure with its activity, could be developed based on experimental data from mutagenesis studies and would provide further insights into the structural determinants of its potency and selectivity.
A: JZTX-III has demonstrated efficacy in various in vitro systems. For instance, in rat cardiac myocytes, JZTX-III effectively inhibited tetrodotoxin-resistant voltage-gated sodium channels (predominantly Nav1.5) with an IC50 value of 0.38 μM . It also inhibited Kv2.1 currents in mouse cortical neurons with an IC50 of 0.71 μM . While the provided abstracts don't detail specific animal models, JZTX-III's selective action on Nav1.5 makes it a potentially valuable tool for studying cardiac function. Additionally, its ability to modulate Kv2.1 activity could be explored in models of neurological disorders where this channel plays a significant role.
A: The discovery and initial characterization of JZTX-III from the venom of the Chinese tarantula Chilobrachys jingzhao mark significant milestones in its research history . Subsequent research efforts have focused on understanding its mechanism of action, structure-activity relationships, and potential as a pharmacological tool. The development of an efficient recombinant expression system for JZTX-III represents another notable advancement, paving the way for more extensive research and potential therapeutic exploration . Further milestones are likely to emerge as research continues to unravel the therapeutic potential of this unique peptide toxin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













